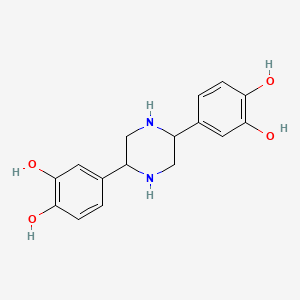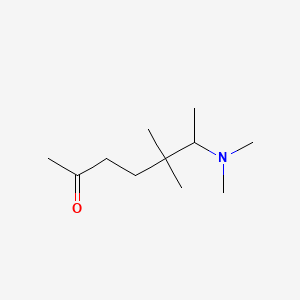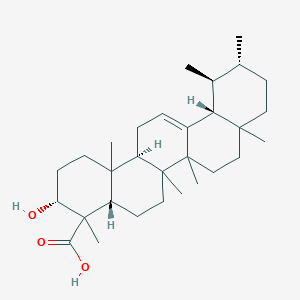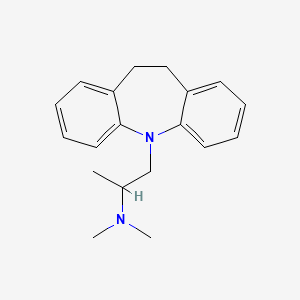
TAMRA phosphoramidite, 5-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAMRA phosphoramidite, 5-isomer: is a derivative of carboxytetramethylrhodamine, a xanthene dye from the rhodamine family. This compound is primarily used for the synthesis of oligonucleotides that are 5’-labeled with TAMRA. The dye emits in the orange spectrum range, with a maximum emission at 563 nm. It is commonly used as a FRET-acceptor and quencher in combination with fluorescein (FAM) due to the significant overlap in their spectra.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of TAMRA phosphoramidite, 5-isomer involves the reaction of carboxytetramethylrhodamine with phosphoramidite reagents. The coupling reaction typically takes around 7.5 minutes. The deprotection of the labeled oligonucleotide is achieved using a mixture of tert-butylamine, methanol, and water in a ratio of 1:1:3 at 60°C for 6 hours.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS analysis to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: : TAMRA phosphoramidite, 5-isomer undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophilic reagents such as NHS esters and epoxides.
Click Chemistry: It can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include NHS esters and epoxides, typically carried out in organic solvents.
Click Chemistry: Copper catalysts are used along with azides and alkynes.
Major Products: : The major products formed from these reactions are labeled oligonucleotides and conjugates with various biomolecules .
Applications De Recherche Scientifique
TAMRA phosphoramidite, 5-isomer has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of dual-labeled probes for quantitative PCR and fragment analysis.
Biology: Employed in fluorescence resonance energy transfer (FRET) studies and as a fluorescent marker in various biological assays.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of biosensors and other analytical tools.
Mécanisme D'action
The mechanism of action of TAMRA phosphoramidite, 5-isomer involves its role as a fluorescent dye. It absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected and measured. This property makes it useful in FRET studies, where it acts as an energy acceptor from a donor fluorophore like fluorescein. The molecular targets and pathways involved include the oligonucleotides and biomolecules to which it is conjugated.
Comparaison Avec Des Composés Similaires
Similar Compounds
TAMRA phosphoramidite, 6-isomer: Another isomer of TAMRA used for similar applications.
TAMRA NHS ester, 5-isomer: Used for labeling amine groups of proteins and peptides.
TAMRA azide, 5-isomer: Used in click chemistry reactions.
Uniqueness: : TAMRA phosphoramidite, 5-isomer is unique due to its specific emission properties and its stability under certain deprotection conditions. It is particularly useful in the synthesis of 5’-labeled oligonucleotides for quantitative PCR and other molecular biology applications.
Propriétés
Formule moléculaire |
C40H50N5O6P |
|---|---|
Poids moléculaire |
727.8 g/mol |
Nom IUPAC |
N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C40H50N5O6P/c1-25(2)45(26(3)4)52(48-21-9-20-41)51-31-15-11-28(12-16-31)42-38(46)27-10-17-33-32(22-27)39(47)50-40(33)34-18-13-29(43(5)6)23-36(34)49-37-24-30(44(7)8)14-19-35(37)40/h10,13-14,17-19,22-26,28,31H,9,11-12,15-16,21H2,1-8H3,(H,42,46) |
Clé InChI |
ZHZWFIMSTLVPMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-3-(trimethylsilyl)dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14753496.png)
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)

![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)


![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)
![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)



